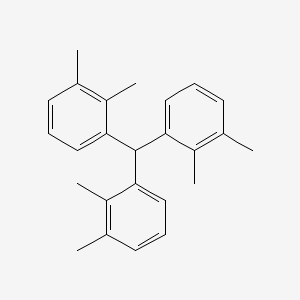
1,1',1''-Methanetriyltris(2,3-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) is an organic compound with a complex structure, consisting of three 2,3-dimethylbenzene groups attached to a central methane carbon. This compound is part of the larger family of aromatic hydrocarbons, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) typically involves the reaction of 2,3-dimethylbenzene with a suitable methanetriyl source under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,3-dimethylbenzene reacts with a methanetriyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) follows similar principles but with optimized conditions for higher yield and purity. The process involves large-scale reactors with precise temperature and pressure control, ensuring the efficient conversion of reactants to the desired product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation: The methyl groups on the benzene rings can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to form more saturated hydrocarbons, although this is less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.
Sulfonation: Sulfuric acid or oleum is used to introduce sulfonic acid groups.
Halogenation: Halogens such as chlorine or bromine, often in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Major Products
Nitration: Nitro derivatives of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene).
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Oxidation: Carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific aromatic properties.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) in chemical reactions involves the interaction of its aromatic rings with electrophiles or nucleophiles. The delocalized π-electrons in the benzene rings make them susceptible to electrophilic attack, leading to various substitution reactions. The methyl groups can also influence the reactivity of the compound by donating electron density to the aromatic system, making it more reactive towards electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
1,1’,1’'-Methanetriyltris(2-methylbenzene): Similar structure but with different substitution patterns on the benzene rings.
1,1’,1’'-Methanetriyltris(3-methylbenzene): Another isomer with methyl groups in different positions.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar compound with methyl groups in the para position.
Uniqueness
1,1’,1’'-Methanetriyltris(2,3-dimethylbenzene) is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of multiple methyl groups in close proximity can lead to steric hindrance, affecting the compound’s behavior in various chemical reactions.
Propiedades
Número CAS |
190023-09-7 |
|---|---|
Fórmula molecular |
C25H28 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
1-[bis(2,3-dimethylphenyl)methyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C25H28/c1-16-10-7-13-22(19(16)4)25(23-14-8-11-17(2)20(23)5)24-15-9-12-18(3)21(24)6/h7-15,25H,1-6H3 |
Clave InChI |
SDPYKRMNLCCYKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C2=CC=CC(=C2C)C)C3=CC=CC(=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


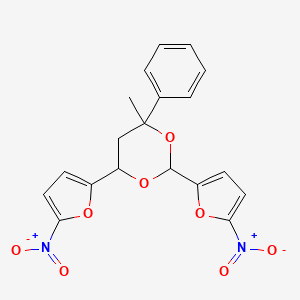
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
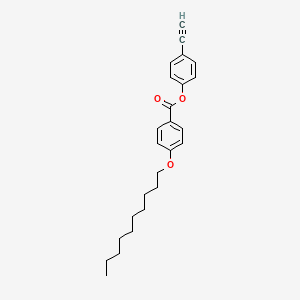
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)

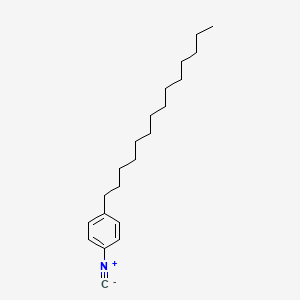
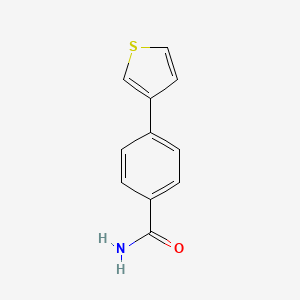
![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)

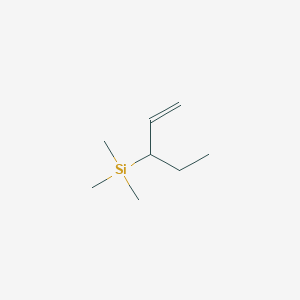
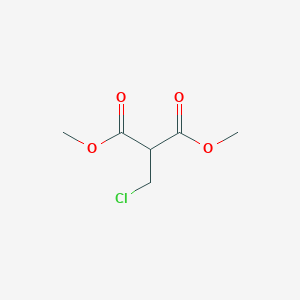
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
